N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives.
Vorbereitungsmethoden
The synthesis of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Wirkmechanismus
The mechanism of action of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the bicyclo[2.2.1]heptane structure play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other bicyclo[2.2.1]heptane derivatives, such as those containing different substituents or functional groups. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include other nitro-substituted bicyclo[2.2.1]heptane derivatives and aza nitrogen-containing derivatives .
Eigenschaften
Molekularformel |
C13H15N3O3 |
---|---|
Molekulargewicht |
261.28g/mol |
IUPAC-Name |
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c17-13(11-6-8-1-2-9(11)5-8)15-12-4-3-10(7-14-12)16(18)19/h3-4,7-9,11H,1-2,5-6H2,(H,14,15,17) |
InChI-Schlüssel |
UWGOAWCXZGHPCT-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.